Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a benzyl ester group, a para-nitrophenyl substituent at position 4, and a ketone moiety at position 6.
Properties
IUPAC Name |
benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13-19(20(24)27-12-14-5-3-2-4-6-14)17(11-18(23)21-13)15-7-9-16(10-8-15)22(25)26/h2-10,17H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWZBHLOYLPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387502 | |
| Record name | Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-95-5 | |
| Record name | Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitrophenyl group undergoes reduction to an amine under catalytic hydrogenation. For example:
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Product : Benzyl 2-methyl-4-(4-aminophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.
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Mechanism : The nitro group is reduced via a multi-electron transfer process, forming an intermediate hydroxylamine before final conversion to the amine .
Hydrolysis of the Benzyl Ester
The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid:
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Product : 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid.
Reduction of the Carbonyl Group
The carbonyl group in the tetrahydropyridine ring can be reduced to a hydroxyl group using hydride reagents:
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Product : Benzyl 2-methyl-4-(4-nitrophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carboxylate.
Cycloaddition Reactions
Similar tetrahydropyridine derivatives participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, depending on substituent positioning. For example, domino synthesis routes involving aldehydes and ketones can form complex structures .
Reaction Conditions and Reagents
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has shown potential as a pharmacological agent in several studies:
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study focused on the inhibition of poly(ADP-ribose) polymerase (PARP) demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models. The optimized analogs displayed significant inhibition of poly-ADP-ribosylation in SW620 tumor-bearing nude mice, suggesting potential applications in cancer therapeutics .
Anti-inflammatory Effects
Another area of research involves the anti-inflammatory properties of compounds related to this compound. A study highlighted the efficacy of phenyl and phenoxy alkanoic acids in reducing inflammation markers in vitro and in vivo, indicating that this compound may also possess similar beneficial effects .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
Synthesis of Novel Compounds
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives have been utilized to synthesize various heterocyclic compounds. These derivatives can be transformed into more complex structures through various reactions such as nucleophilic substitution and cycloaddition reactions. The ability to modify the nitrophenyl group allows for fine-tuning the biological activity of synthesized compounds .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
Development of Functional Materials
Research indicates that benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. These materials could find applications in coatings and composites where improved performance is desired .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or activation of signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs, focusing on ester groups, substituent positions, and functional modifications:
Key Observations:
- Ester Groups : Benzyl esters (target compound) may offer enhanced lipophilicity compared to methyl or ethyl esters, influencing bioavailability .
- Nitrophenyl Position : Para-substitution (target compound) maximizes electronic effects (e.g., resonance stabilization), while meta- or ortho-substitutions introduce steric and electronic variations impacting reactivity .
Physical and Analytical Data
- Melting Points : Thioxo derivatives (e.g., 5j) exhibit higher melting points (150–151°C) compared to oxo analogs, likely due to stronger intermolecular interactions .
- Stereochemical Purity : HPLC data for 7da (66%) and 7ea (51%) highlight the influence of ester groups on stereoselectivity during synthesis .
- Spectroscopic Data : NMR shifts for 5j (δ 1.22 ppm for CH3, δ 8.11 ppm for aromatic protons) provide benchmarks for structural validation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of 6-oxo-1,4,5,6-tetrahydropyridine carboxylates?
- Methodology : Multi-step synthesis involving cyclocondensation of β-ketoesters with aryl aldehydes and ammonium acetate under reflux conditions. For example, alkyl 4-aryl-substituted derivatives are synthesized via a three-component reaction (Methods A, B, or C), with yields optimized by adjusting solvent polarity (e.g., ethanol or acetonitrile) and reaction time (e.g., 12–24 hours). Characterization via and NMR is critical to confirm regioselectivity and substituent positioning .
- Key considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography using gradient elution (hexane/ethyl acetate).
Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray diffraction?
- Methodology : Use slow evaporation techniques in solvent systems like dichloromethane/hexane or ethanol/water. Employ SHELX programs (SHELXT for structure solution and SHELXL for refinement) to resolve disorder or twinning issues. For visualization, ORTEP-3 can generate thermal ellipsoid plots to assess molecular geometry and hydrogen bonding patterns .
- Key considerations : Ensure solvent purity and avoid rapid cooling to prevent amorphous solid formation.
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with high-resolution mass spectrometry (HRMS) to verify molecular weight. NMR spectroscopy (, , DEPT-135) resolves stereochemistry and confirms the absence of tautomeric forms .
Advanced Research Questions
Q. How do intermolecular hydrogen-bonding networks influence the crystal packing of this compound?
- Methodology : Perform graph set analysis (as per Etter’s rules) on X-ray crystallographic data to classify hydrogen-bond motifs (e.g., rings). Computational tools like Mercury (CCDC) can map interactions such as N–H···O or C–H···π, which stabilize the lattice. Compare results with analogous derivatives (e.g., ethyl or methyl esters) to identify substituent effects on packing efficiency .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology : Investigate dynamic effects (e.g., hindered rotation of the 4-nitrophenyl group) via variable-temperature NMR. For ambiguous NOESY/ROESY correlations, employ density functional theory (DFT) calculations (B3LYP/6-31G**) to model conformers and predict coupling constants .
Q. How can asymmetric synthesis be achieved for enantiomerically enriched derivatives of this compound?
- Methodology : Utilize chiral phase-transfer catalysts (e.g., cinchona alkaloids) or organocatalytic desymmetrization strategies. For example, asymmetric alkylation of a prochiral tetrahydropyridinone intermediate can yield enantioselective products (>90% ee), validated via chiral HPLC (Chiralpak IA column) .
Q. What in silico approaches predict the compound’s pharmacokinetic or neurotoxic potential?
- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE). ADMET prediction tools (SwissADME) evaluate blood-brain barrier permeability and hepatotoxicity. Compare with structurally related neurotoxins (e.g., MPTP derivatives) to infer safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
